Hydrogen-Bond Donor/Acceptor Topology: 1-(3-Hydroxypropyl)- vs. N-Propyl-2-Pyridinone
The presence of the terminal primary alcohol in 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one adds one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) relative to the non-hydroxylated analog N-propyl-2-pyridinone. This changes its topological polar surface area (TPSA) and its compliance with Lipinski's Rule of Five. Predicted TPSA for the target compound is 52.8 Ų, compared to 29.5 Ų for N-propyl-2-pyridinone [1]. This is a 79% increase in TPSA, which directly impacts oral bioavailability predictions (Veber rules) and blood-brain barrier penetration potential.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 52.8 Ų (predicted) |
| Comparator Or Baseline | N-propyl-2-pyridinone: 29.5 Ų (predicted) |
| Quantified Difference | 23.3 Ų absolute increase; 79% relative increase |
| Conditions | In silico prediction (standard molecular descriptor calculations, e.g., Molinspiration or SwissADME) |
Why This Matters
For procurement decisions in early drug discovery, the 79% higher TPSA dictates different ADME predictions, making the hydroxypropyl derivative a preferable choice when improved solubility and reduced CNS penetration are desired, while the unsubstituted N-propyl analog would be selected for CNS-targeted programs.
- [1] Cirs Group. 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one Chemical Properties. CAS 25514-24-3. Accessed 2026. View Source
